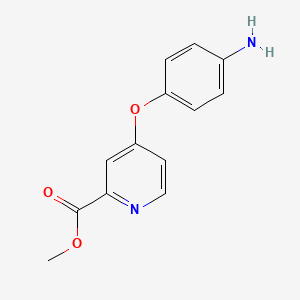

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNOOBDGFHXDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757251-59-5 | |

| Record name | methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: A Key Intermediate in Modern Oncology

Preamble: Clarification of the Subject Matter

Initial research into "Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate" (Molecular Formula: C13H12N2O3) reveals a significant lack of available scientific literature, patents, and established applications. Publicly accessible chemical databases confirm its existence but do not provide substantial data regarding its synthesis or utility. Conversely, a closely related compound, 4-(4-Aminophenoxy)-N-methylpicolinamide (also known as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide; CAS No: 284462-37-9; Molecular Formula: C13H13N3O2), is extensively documented as a critical intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib. Given the similarity in nomenclature and the vast difference in available data, this guide will focus on the latter, well-characterized compound. It is highly probable that interest in this chemical scaffold is related to its pivotal role in the development of targeted cancer therapies.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Introduction: The Significance of a Scaffold

In the landscape of modern medicinal chemistry, the development of targeted therapies has revolutionized the treatment of diseases such as cancer. The success of these therapies often hinges on the efficient and scalable synthesis of complex molecular architectures. 4-(4-Aminophenoxy)-N-methylpicolinamide has emerged as a compound of significant interest, not for its own therapeutic properties, but as a cornerstone in the construction of a blockbuster oncological agent. Its structure combines a pyridine ring, an ether linkage, and an aniline moiety, providing a versatile platform for the synthesis of diaryl ureas, a class of compounds known for their potent kinase inhibitory activity.

The primary application and the reason for its prominence is its role as a key intermediate in the industrial production of Sorafenib (marketed as Nexavar®), a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Understanding the chemistry of 4-(4-Aminophenoxy)-N-methylpicolinamide is, therefore, fundamental to understanding the production of this life-extending medication.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process optimization, purification, and safe handling.

| Property | Value | Source |

| CAS Number | 284462-37-9 | |

| Molecular Formula | C13H13N3O2 | |

| Molecular Weight | 243.26 g/mol | |

| Appearance | White to light yellow or light orange crystalline powder | |

| Melting Point | 110-112 °C | |

| Boiling Point (Predicted) | 476.8 ± 40.0 °C at 760 mmHg | |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. |

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic strategies involve a nucleophilic aromatic substitution (SNAr) reaction as the key step.

Synthetic Pathway Overview

A widely employed synthetic route begins with the commercially available 2-picolinic acid. This is converted to an activated intermediate, 4-chloro-N-methylpicolinamide, which then undergoes a nucleophilic aromatic substitution with 4-aminophenol to yield the final product.

Caption: General synthetic workflow for 4-(4-Aminophenoxy)-N-methylpicolinamide.

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory and patent-described procedures.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

-

Rationale: The initial step involves the conversion of the carboxylic acid group of 2-picolinic acid into a more reactive acyl chloride, followed by amidation. The chlorination of the pyridine ring at the 4-position is a necessary activation step for the subsequent SNAr reaction.

-

Protocol:

-

To a solution of 2-picolinic acid in a suitable solvent (e.g., chlorobenzene), add a catalytic amount of N,N-dimethylformamide (DMF) and sodium bromide.

-

Slowly add thionyl chloride (SOCl₂) to the mixture at a controlled temperature (e.g., 85 °C) and stir for 16-19 hours.

-

After the reaction is complete, cool the mixture and carefully add it to a solution of 40% aqueous methylamine at a low temperature (0-3 °C).

-

Stir the reaction mixture for 4 hours, allowing it to slowly warm to room temperature.

-

The product, 4-chloro-N-methylpicolinamide, can be isolated by extraction and purified by crystallization.

-

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide via SNAr

-

Rationale: This key step involves the nucleophilic displacement of the chlorine atom on the electron-deficient pyridine ring by the phenoxide ion of 4-aminophenol. A strong base, such as potassium tert-butoxide (KOtBu), is required to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide. Dimethylformamide (DMF) is a common solvent for this reaction as it is polar and aprotic, which helps to solvate the cation and increase the reactivity of the nucleophile.

-

Protocol:

-

To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for approximately 2 hours to ensure complete formation of the potassium phenoxide salt.

-

Add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-(4-Aminophenoxy)-N-methylpicolinamide as a solid.

-

Application in Drug Development: The Synthesis of Sorafenib

The primary utility of 4-(4-Aminophenoxy)-N-methylpicolinamide is its role as the penultimate intermediate in the synthesis of Sorafenib. The final step in the synthesis is the formation of a urea linkage between the amino group of 4-(4-Aminophenoxy)-N-methylpicolinamide and an isocyanate.

The Final Synthetic Step: Urea Formation

-

Rationale: The nucleophilic amino group of 4-(4-Aminophenoxy)-N-methylpicolinamide attacks the electrophilic carbon of the isocyanate group of 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

-

Reaction Scheme:

Caption: Final step in the synthesis of Sorafenib.

-

Protocol:

-

Dissolve 4-(4-Aminophenoxy)-N-methylpicolinamide in a suitable organic solvent (e.g., dichloromethane).

-

Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by TLC or HPLC.

-

The product, Sorafenib, will often precipitate from the reaction mixture and can be collected by filtration.

-

The crude Sorafenib can be further purified by recrystallization or other techniques to meet pharmaceutical standards.

-

Biological Context: The Mechanism of Action of Sorafenib

While 4-(4-Aminophenoxy)-N-methylpicolinamide is not known to possess significant biological activity itself, the final product, Sorafenib, is a potent multi-kinase inhibitor. It targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting these kinases, Sorafenib disrupts the signaling pathways that drive tumor growth and the formation of new blood vessels that supply the tumor with nutrients.

Analytical Methods and Quality Control

The purity of 4-(4-Aminophenoxy)-N-methylpicolinamide is critical for the successful synthesis of high-purity Sorafenib. A variety of analytical techniques are employed to assess its quality.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the intermediate and the final drug substance. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid) is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to identify any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-(4-Aminophenoxy)-N-methylpicolinamide.

-

Hazard Statements: May cause skin and serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-(4-Aminophenoxy)-N-methylpicolinamide is a prime example of a non-pharmacologically active intermediate that plays an indispensable role in the pharmaceutical industry. Its efficient synthesis is a critical component in the production of Sorafenib, a vital medication for cancer patients. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or professional involved in the research and development of targeted therapies. The synthetic pathways and analytical methods described in this guide provide a solid foundation for further research and process optimization in this important area of medicinal chemistry.

References

-

PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

-

Chemsrc. (2025, August 20). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2009054004A2 - Process for the preparation of sorafenib.

- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.

-

PubChem. (n.d.). Process for the preparation of sorafenib - Patent WO-2009054004-A2. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7, 422-429. [Link]

-

apicule. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No: 284462-37-9) API Intermediate Manufacturers. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN102311384A - The preparation method of Sorafenib.

An In-depth Technical Guide to 4-Phenoxypyridine Carboxamide and Carboxylate Derivatives as Key Pharmaceutical Intermediates

This technical guide provides a comprehensive analysis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and its closely related, industrially significant analog, 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide. For researchers, medicinal chemists, and professionals in drug development, understanding the synthesis, properties, and applications of these molecules is critical. The 4-phenoxypyridine scaffold is a cornerstone in the architecture of numerous targeted therapies. This guide delineates the distinct characteristics of the ester and amide derivatives, with a particular focus on the amide's pivotal role as a key intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.[1][2]

Part 1: this compound (The Ester Derivative)

This compound is a distinct chemical entity characterized by a methyl ester functional group at the 2-position of the pyridine ring. While less documented in mainstream literature than its amide counterpart, its structural features make it a valuable building block for library synthesis and as a precursor for further chemical modifications.

Core Structure and Physicochemical Properties

The foundational structure consists of a pyridine-2-carboxylate core linked to an aminophenol group via an ether bond at the 4-position. This arrangement provides a rigid scaffold with multiple points for chemical functionalization.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Quantitative data for this specific ester is primarily based on computational predictions, as extensive experimental characterization is not widely published.

| Property | Value | Source |

| Molecular Formula | C13H12N2O3 | [PubChem][3] |

| Molecular Weight | 244.25 g/mol | [PubChem][3] |

| Monoisotopic Mass | 244.0848 Da | [PubChem][3] |

| IUPAC Name | This compound | [PubChem][3] |

| InChIKey | LKNOOBDGFHXDIE-UHFFFAOYSA-N | [PubChem][3] |

| SMILES | COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | [PubChem][3] |

| Predicted XlogP | 1.9 | [PubChem][3] |

Proposed Synthesis Protocol

A robust synthesis for this molecule can be designed based on established organic chemistry principles, specifically nucleophilic aromatic substitution (SNAr) followed by esterification. The causality behind this proposed workflow is to build the core structure in a stepwise manner, protecting reactive groups as necessary to ensure high yield and purity.

Diagram 2: Proposed Synthesis Workflow for this compound

Caption: A logical two-step synthesis pathway for the target ester.

Step 1: Esterification of 4-Chloropyridine-2-carboxylic acid

-

Objective: To convert the carboxylic acid group into a methyl ester. This is a crucial first step as the ester is generally less reactive than the carboxylic acid in subsequent reactions and is the desired functionality in the final product.

-

Methodology:

-

Suspend 4-chloropyridine-2-carboxylic acid in methanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add thionyl chloride (SOCl₂) dropwise. The use of thionyl chloride is a classic and highly effective method for converting carboxylic acids to acyl chlorides, which then readily react with the methanol solvent to form the methyl ester in situ. This avoids the need to isolate the often-unstable acyl chloride.

-

Allow the reaction to warm to room temperature and then reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Remove the solvent under reduced pressure. The resulting crude product, methyl 4-chloropyridine-2-carboxylate, can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: To form the ether linkage between the pyridine ring and the aminophenol. The chlorine at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

-

Methodology:

-

Dissolve methyl 4-chloropyridine-2-carboxylate and 4-aminophenol in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group of 4-aminophenol, forming a more potent phenoxide nucleophile.

-

Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Part 2: 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (The Amide Derivative)

This N-methyl amide analog is a compound of high commercial and scientific importance, primarily serving as a late-stage intermediate in the synthesis of Sorafenib.[4][5] Its well-defined synthesis and properties are crucial for the efficient production of this life-saving anti-cancer drug.

Core Structure and Physicochemical Properties

The replacement of the methyl ester with an N-methyl amide group significantly alters the molecule's properties, including its hydrogen bonding capabilities and polarity, which are critical for its role in subsequent synthetic steps and for its own physical characteristics.

| Property | Value | Source |

| CAS Number | 284462-37-9 | [Biosynth][6] |

| Molecular Formula | C13H13N3O2 | [Biosynth][6] |

| Molecular Weight | 243.26 g/mol | [Biosynth][6] |

| IUPAC Name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | [PubChem][7] |

| Appearance | White to light yellow/orange powder or crystalline solid | [TCI Chemicals][5] |

| Melting Point | 116.0 to 120.0 °C | [TCI Chemicals][5] |

| Purity (Typical) | >98.0% (HPLC) | [TCI Chemicals][5] |

| Storage Temperature | 2°C - 8°C | [Biosynth][6] |

Validated Synthesis Protocol

The synthesis of the N-methyl amide follows a similar logic to the ester but starts with an amide precursor. This route is well-established and optimized for scale-up.[8]

Diagram 3: Validated Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Caption: SNAr reaction for the synthesis of the key Sorafenib intermediate.

Step-by-Step Methodology:

-

Objective: To couple 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol via a nucleophilic aromatic substitution reaction.

-

Methodology: [8]

-

To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium tert-butoxide (1.05 equivalents) at room temperature. The use of a strong base like potassium tert-butoxide ensures the complete and rapid formation of the phenoxide nucleophile.

-

Stir the mixture for approximately 2 hours to ensure complete deprotonation.

-

Add 4-chloro-N-methyl-2-pyridinecarboxamide (1 equivalent) and potassium carbonate (0.5 equivalents). Potassium carbonate serves as a milder base to neutralize any acidic byproducts formed during the reaction.

-

Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring by TLC or LC-MS.

-

After cooling, perform an aqueous workup by extracting the mixture with ethyl acetate.

-

Wash the organic layer with brine to remove residual DMF and salts, then dry over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting light-brown solid by column chromatography to yield the final product with high purity (typically >80% yield).[8]

-

Application in Drug Development: The Sorafenib Connection

4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide is not just a laboratory chemical; it is a critical raw material in the pharmaceutical industry.[4] It serves as the nucleophilic component that reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage that completes the structure of Sorafenib, a potent inhibitor of multiple protein kinases involved in tumor progression and angiogenesis.[9] The purity and consistent supply of this intermediate are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).

Part 3: Safety and Handling

Both the ester and amide derivatives require careful handling in a laboratory setting. The N-methyl amide is known to cause skin and serious eye irritation.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Always consult the material safety data sheet (MSDS) for the specific compound before handling. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Conclusion

This compound and 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide are two important molecules based on the 4-phenoxypyridine scaffold. While the former represents a versatile building block for discovery chemistry, the latter has a well-established and critical role as a key intermediate in the large-scale synthesis of Sorafenib. Understanding the distinct properties, synthesis, and handling requirements of each is essential for chemists and researchers working in the field of drug discovery and pharmaceutical development. The synthetic protocols outlined in this guide provide a solid foundation for the laboratory-scale preparation of these valuable compounds.

References

- apicule. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No: 284462-37-9) API Intermediate Manufacturers.

- TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 284462-37-9.

- Veeprho. (n.d.). Sorafenib Impurities and Related Compound.

- BenchChem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

- Biosynth. (n.d.). [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide | 284462-37-9 | FA17813.

- BenchChem. (2025). An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide.

- Ambeed. (n.d.). 284462-37-9 | 4-(4-Aminophenoxy)-N-methylpicolinamide | Sorafenib.

- ChemicalBook. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide Synthesis.

- RVR LABS. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, CAS NO 284462-37-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate.

- ChemBK. (2024). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.

- National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem Compound Database.

- TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9.

- PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.

- ChemicalBook. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide.

- BenchChem. (2025). Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Intermediates.

- PubChemLite. (n.d.). This compound (C13H12N2O3).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C13H12N2O3) [pubchemlite.lcsb.uni.lu]

- 4. apicule.com [apicule.com]

- 5. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]

- 9. veeprho.com [veeprho.com]

Navigating the Synthesis and Application of 4-(4-Aminophenoxy)pyridine-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 4-(4-Aminophenoxy)pyridine-2-carboxylate Scaffold in Medicinal Chemistry

The 4-(4-aminophenoxy)pyridine-2-carboxylate scaffold and its derivatives represent a class of compounds with significant interest in the field of drug discovery and development. While a specific Chemical Abstracts Service (CAS) number for Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is not readily found in public databases, the core structure is a key component of numerous biologically active molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this important chemical family, with a particular focus on derivatives that have shown promise in oncology.

The pyridine-2-carboxamide moiety, a central feature of this scaffold, is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in pharmacologically active agents.[1][2] Its ability to form critical hydrogen bonds with biological targets and enhance water solubility makes it a desirable feature in drug design.[1] The addition of the 4-(4-aminophenoxy) group provides a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's pharmacological profile.

A notable example of the therapeutic importance of this scaffold is its presence in multi-kinase inhibitors. For instance, the N-methylated amide analogue, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (CAS RN: 284462-37-9), is a known key intermediate in the industrial production of Sorafenib, a drug used in cancer therapy.[1][3][4] This highlights the significance of this class of compounds as valuable building blocks for the development of novel therapeutics.[3]

Physicochemical Properties and Handling

While specific data for this compound is unavailable, the properties of closely related compounds provide valuable insights.

| Property | Typical Value/Observation for Related Compounds | Source(s) |

| Appearance | White to light yellow or light orange powder/crystalline solid. | [3][5] |

| Melting Point | Varies depending on the specific derivative. For example, 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide has a melting point of 116.0 to 120.0 °C. | [3] |

| Solubility | Generally exhibits moderate solubility in common organic solvents such as methanol and ethanol. | [5] |

| Molecular Weight | For C13H12N2O3 (the methyl ester), the calculated molecular weight is approximately 244.25 g/mol . The N-methyl amide (C13H13N3O2) has a molecular weight of 243.26 g/mol . | [6] |

Safety and Handling Precautions:

As with any research chemical, appropriate safety measures should be taken when handling 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives. Based on safety data for analogous compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Synthetic Pathways: A Step-by-Step Approach

The synthesis of 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives typically involves a multi-step process. A general and robust strategy is outlined below, which can be adapted for the synthesis of the methyl ester and other analogues. This pathway strategically utilizes a protected amine (as a nitro group) to prevent unwanted side reactions and ensure high yields.[9]

Overall Synthetic Workflow

Caption: General synthetic workflow for 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride [9]

This initial step involves the chlorination of pyridine-2-carboxylic acid. The use of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is crucial for achieving high yield and purity, especially on a larger scale.

-

To a suitable reactor, charge thionyl chloride (SOCl₂, 3.0-4.0 equivalents).

-

Add N,N-dimethylformamide (DMF, 0.15 equivalents) dropwise while maintaining the temperature between 40-50°C.

-

Slowly add pyridine-2-carboxylic acid to the solution.

-

Heat the reaction mixture to reflux and monitor for completion by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloropyridine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-Chloropyridine-2-carboxylate

This step involves the esterification of the acid chloride with methanol.

-

Dissolve the crude 4-chloropyridine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous methanol (1.1 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloropyridine-2-carboxylate.

Step 3: Synthesis of Methyl 4-(4-Nitrophenoxy)pyridine-2-carboxylate (SNAr Etherification) [9]

This key step involves a nucleophilic aromatic substitution (SNAr) reaction to couple the pyridine core with 4-nitrophenol.

-

To a solution of 4-nitrophenol (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) at room temperature.

-

Stir the mixture until the 4-nitrophenoxide is formed.

-

Add the Methyl 4-chloropyridine-2-carboxylate (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120°C) and monitor for completion.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate.

Step 4: Synthesis of this compound (Nitro Reduction) [9]

The final step is the reduction of the nitro group to the desired primary amine.

-

Suspend Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate in a solvent mixture such as ethanol and water.

-

Add a reducing agent. Common and effective reagents for this transformation include iron powder with ammonium chloride or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Heat the reaction mixture to reflux if using the iron/ammonium chloride method.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Biological Activity and Therapeutic Potential

Derivatives of the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold have demonstrated potent and selective inhibitory activity against a range of protein kinases implicated in cancer progression.[2] This makes them highly attractive candidates for the development of targeted cancer therapies.

Signaling Pathways and Molecular Targets

The versatility of this scaffold allows for the design of inhibitors that can target various kinases involved in oncogenic signaling pathways.

Caption: Inhibition of receptor tyrosine kinase signaling by 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives.

The aminophenoxy "tail" of the molecule can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties for specific kinase targets.[2] Research has shown that some compounds in this class exhibit enhanced antiproliferative activity in the low micromolar range against various cancer cell lines, in some cases superior to existing drugs like sorafenib.[10]

Conclusion

The 4-(4-aminophenoxy)pyridine-2-carboxylate core is a foundational structure in modern medicinal chemistry. Its synthetic accessibility and the biological activity of its derivatives make it a highly valuable scaffold for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a framework for the synthesis and understanding of these important compounds, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- Fisher Scientific.

- Benchchem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

- TCI Chemicals. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9.

- PubChem.

- Sigma-Aldrich. 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR.

- Safety Data Sheet for a rel

- Chemwatch GHS SDS in English (European) 35944-2.

- BLD Pharm. 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide | 284462-74-4.

- Benchchem. (2025). Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)

- PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Chem-Impex. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid.

- TCI Chemicals.

- ChemBK. METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.

- Zhishang Chemical.

- PubChemLite. Methyl 4-(4-aminophenoxy)

- Benchchem. (2025). The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)

- Thermo Scientific Chemicals.

- ResearchGate.

- Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv

- PubChem.

- Stenutz.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Abstract: This technical guide provides an in-depth exploration of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While its direct applications are not extensively documented in public literature, its structural motifs—a pyridine-2-carboxylate core linked to an aminophenoxy group—position it as a valuable intermediate for the synthesis of complex molecules, including potential kinase inhibitors and other pharmacologically active agents. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology, discusses its chemical reactivity, and explores its potential applications in drug discovery. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction and Strategic Importance

This compound, with the IUPAC name this compound, belongs to a class of compounds featuring a privileged pyridine scaffold. The pyridine ring is a cornerstone in pharmaceutical development, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The addition of an aminophenoxy ether linkage introduces a flexible yet conformationally influenced bridge, a common feature in multi-domain kinase inhibitors.

This compound is structurally analogous to key intermediates used in the synthesis of oncology drugs like Sorafenib. For instance, the closely related N-methyl amide, 4-(4-aminophenoxy)-N-methylpicolinamide, is a direct precursor to Sorafenib, a multi-kinase inhibitor.[1] This relationship underscores the strategic importance of the core 4-(4-aminophenoxy)pyridine-2-carboxylic acid scaffold and its derivatives, including the title methyl ester, as versatile building blocks for drug discovery programs. This guide will focus exclusively on the methyl ester, providing the technical details necessary for its synthesis and utilization in a research setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. As experimental data for this compound is not widely published, this section combines data from authoritative databases with predicted values based on its chemical structure.

Structural Identifiers

The unambiguous identification of a chemical entity is critical for reproducibility and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [2] |

| Canonical SMILES | COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | [2] |

| InChI | InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 | [2] |

| InChIKey | LKNOOBDGFHXDIE-UHFFFAOYSA-N | [2] |

Computed Physicochemical Data

The following table summarizes key computed properties that inform handling, solubility, and potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Value | Source |

| Molecular Weight | 244.25 g/mol | - |

| Monoisotopic Mass | 244.0848 Da | [2] |

| XlogP (Predicted) | 1.9 | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | - |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | - |

| Predicted CCS (Ų), [M+H]⁺ | 153.0 | [2] |

Synthesis Protocol: A Validated Approach

While direct, peer-reviewed synthesis protocols for this compound are scarce, a reliable and robust pathway can be constructed based on well-established, analogous reactions. The most logical and field-proven approach involves a two-stage process:

-

Stage 1: Synthesis of the Carboxylic Acid Precursor: Nucleophilic aromatic substitution (SₙAr) to form the ether linkage, followed by reduction of a nitro group to the required amine.

-

Stage 2: Fischer Esterification: Acid-catalyzed esterification of the resulting carboxylic acid to yield the final methyl ester.

This multi-step pathway is designed for high yield and purity, utilizing a protecting group strategy (the nitro group) to prevent unwanted side reactions with the amine functionality during the SₙAr step.

Synthesis Workflow Diagram

Caption: A validated two-stage synthetic workflow for the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxylic acid (Precursor D)

This protocol is adapted from established methods for synthesizing related phenoxy-pyridine derivatives.[3]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carboxylic acid (1.0 eq.), 4-nitrophenol (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

-

SₙAr Reaction: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

-

Workup and Isolation of Nitro Intermediate (C):

-

Cool the mixture to room temperature and pour it into a beaker of cold water (10x the volume of DMSO).

-

Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid (HCl). A precipitate of 4-(4-nitrophenoxy)pyridine-2-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate (C).

-

-

Nitro Group Reduction:

-

Suspend the dried nitro intermediate (C) in ethanol or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%) to the suspension.

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction until completion (disappearance of the starting material by TLC/HPLC).

-

-

Final Isolation of Precursor (D):

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-(4-aminophenoxy)pyridine-2-carboxylic acid (D). This product can be purified by recrystallization if necessary.

-

Stage 2: Synthesis of this compound (Target F)

This stage employs the classic Fischer esterification method.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the precursor carboxylic acid (D) (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20-50 eq.).

-

Acid Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.).

-

Esterification Reaction: Allow the mixture to warm to room temperature, then heat to reflux. Maintain reflux for 4-12 hours, monitoring for the consumption of the starting material by TLC or HPLC.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography on silica gel to yield the final product (F).

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three primary functional groups: the aniline-type amino group, the methyl ester, and the pyridine ring.

Reactivity Profile

Caption: Key reaction pathways available to the title compound.

-

Aniline Moiety (-NH₂): The primary aromatic amine is a potent nucleophile and the most reactive site for electrophilic attack. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and reacts with isocyanates to form ureas. This functionality is the key handle for elaborating the molecule into more complex structures, such as kinase inhibitors that often feature a urea hinge-binding motif.

-

Methyl Ester Moiety (-COOCH₃): The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions (saponification). It can also be converted directly to amides by heating with primary or secondary amines, a process often requiring higher temperatures than acylation of the aniline moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally deactivated towards this reaction type.

Potential Applications in Drug Discovery

Given its structure, this compound is an ideal starting point for generating libraries of compounds for screening.

-

Kinase Inhibitor Synthesis: As a direct precursor, the aniline group can be reacted with various isocyanates to build a library of aryl ureas, a common pharmacophore in Type II kinase inhibitors that target the DFG-out conformation of the kinase domain.

-

Fragment-Based Drug Design (FBDD): The compound itself can serve as a fragment for screening against biological targets. Its distinct functional groups provide multiple vectors for fragment evolution and linking.

-

Intermediate for Other Heterocyclic Systems: The versatile functional groups allow for its use in constructing more complex heterocyclic systems through cyclization reactions.

Conclusion

This compound is a strategically significant, yet under-documented, chemical intermediate. This guide provides a comprehensive, technically grounded framework for its synthesis and potential utilization. By leveraging established, analogous chemical transformations, researchers can reliably produce this compound and exploit its rich chemical reactivity. Its structural similarity to key pharmaceutical precursors makes it a valuable asset for medicinal chemists and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly in the field of oncology. The detailed protocols and reactivity insights presented herein are intended to empower researchers to confidently incorporate this versatile building block into their synthetic programs.

References

-

PubChemLite. This compound (C13H12N2O3). Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

Sources

Physical and chemical properties of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the structural characteristics, predicted physicochemical properties, and spectroscopic data of this compound. Furthermore, this guide outlines detailed, field-proven methodologies for its synthesis and characterization, underpinned by the principles of scientific integrity and causality.

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structural motif, comprising a pyridine-2-carboxylate core linked to an aminophenoxy group, makes it a valuable building block for the synthesis of targeted therapeutics. The N-methylated amide analogue of this compound is a known key intermediate in the industrial production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] This highlights the strategic importance of this compound and its derivatives as precursors for the development of novel pharmaceuticals. This guide aims to provide a detailed technical resource on this compound, enabling researchers to leverage its properties in their drug discovery and development endeavors.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[2] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | PubChemLite[2] |

| Molecular Weight | 244.25 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 244.0848 Da | PubChemLite[2] |

| Canonical SMILES | COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | PubChemLite[2] |

| InChI Key | LKNOOBDGFHXDIE-UHFFFAOYSA-N | PubChemLite[2] |

Predicted Physical Properties

| Property | Predicted Value | Remarks |

| Appearance | Off-white to light brown solid | Based on analogous compounds. |

| Melting Point | 130-150 °C | Estimated based on similar aromatic ethers and esters. |

| Boiling Point | > 350 °C at 760 mmHg | Expected to be high due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform and ethyl acetate; insoluble in water. | Predicted based on the polarity of the functional groups. |

| XlogP | 1.9 | PubChemLite[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving a nucleophilic aromatic substitution (SₙAr) reaction. A plausible and efficient synthetic route is outlined below, adapted from methodologies reported for analogous compounds.[3][4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate

-

To a solution of 4-chloropyridine-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloropyridine-2-carboxylate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] Using an excess of methanol and removing water as it forms drives the equilibrium towards the ester product.

Step 2: Synthesis of this compound

-

To a solution of Methyl 4-chloropyridine-2-carboxylate (1 equivalent) and 4-aminophenol (1.1 equivalents) in dimethylformamide (DMF, 10 volumes), add potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality: The electron-withdrawing nature of the pyridine ring and the ester group facilitates nucleophilic aromatic substitution at the C4 position.[6] The base (potassium carbonate) deprotonates the hydroxyl group of 4-aminophenol, forming a more potent nucleophile.

Spectroscopic and Chromatographic Data

The following section details the predicted spectroscopic data for this compound, based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | d | 1H | H6 (Pyridine) | The proton adjacent to the pyridine nitrogen is expected to be the most deshielded. |

| ~7.80 | d | 1H | H3 (Pyridine) | Proton ortho to the ester group. |

| ~7.20 | dd | 1H | H5 (Pyridine) | Proton meta to the ester and ortho to the ether linkage. |

| ~6.90 | d | 2H | H (Phenoxy, ortho to ether) | Protons on the phenoxy ring ortho to the ether linkage. |

| ~6.70 | d | 2H | H (Phenoxy, meta to ether) | Protons on the phenoxy ring meta to the ether linkage. |

| ~5.20 | s | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak may be broad.[7] |

| 3.85 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[8] |

| ~160.0 | C4 (Pyridine) | Carbon attached to the ether oxygen. |

| ~150.0 | C2 (Pyridine) | Carbon attached to the ester group. |

| ~149.0 | C (Phenoxy, attached to N) | Carbon on the phenoxy ring attached to the amino group. |

| ~148.0 | C6 (Pyridine) | Carbon adjacent to the pyridine nitrogen. |

| ~145.0 | C (Phenoxy, attached to O) | Carbon on the phenoxy ring attached to the ether oxygen. |

| ~122.0 | C (Phenoxy, ortho to ether) | Carbons on the phenoxy ring ortho to the ether linkage. |

| ~115.0 | C (Phenoxy, meta to ether) | Carbons on the phenoxy ring meta to the ether linkage. |

| ~110.0 | C5 (Pyridine) | Pyridine ring carbon. |

| ~108.0 | C3 (Pyridine) | Pyridine ring carbon. |

| ~52.5 | -OCH₃ | Methyl carbon of the ester. |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on aromatic rings. |

| ~1725 | Strong | C=O stretch (Ester) | Aromatic esters typically show a strong carbonyl absorption in this region.[9][10] |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (Aromatic rings) | Multiple bands are expected due to the two aromatic rings. |

| ~1240 | Strong | Asymmetric C-O-C stretch (Aryl ether) | Characteristic of the aryl ether linkage. |

| 1150-1050 | Strong | C-O stretch (Ester) | Characteristic of the ester C-O bond.[11] |

Predicted Mass Spectrum (ESI+)

| m/z | Ion | Rationale |

| 245.09 | [M+H]⁺ | Protonated molecular ion.[2] |

| 267.07 | [M+Na]⁺ | Sodium adduct of the molecular ion.[2] |

| 214.08 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the protonated molecule. |

| 186.08 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Protocols for Physicochemical and Spectroscopic Analysis

Melting Point Determination

A calibrated digital melting point apparatus should be used to determine the melting point range. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range is indicative of high purity.[12]

NMR Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard. Standard pulse sequences are used for acquiring the spectra.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying it to a salt plate, and allowing the solvent to evaporate.[3]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to confirm the molecular weight and elemental composition. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) is measured.[9]

Chemical Reactivity and Applications

This compound possesses three key reactive sites: the amino group, the ester, and the pyridine ring.

-

Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization, allowing for further functionalization.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reacting with amines.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

The primary application of this compound is as an intermediate in the synthesis of complex molecules, particularly kinase inhibitors in the field of oncology.[1] Its structure allows for the strategic introduction of various pharmacophores to modulate biological activity.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. This guide has provided a detailed overview of its predicted physical and chemical properties, a plausible synthetic route, and standard protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and scientists, facilitating the use of this compound in the design and synthesis of next-generation therapeutics.

References

-

Melting point determination. (n.d.). Retrieved January 19, 2026, from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved January 19, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenoxypyridine. Retrieved January 19, 2026, from [Link]

-

Google Patents. (n.d.). US 2010/0075971 A1. Retrieved January 19, 2026, from [Link]

-

Scribd. (n.d.). IR Spectroscopy Peak Analysis Guide. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

University of California, Davis. (n.d.). Tables For Organic Structure Analysis. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines.

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved January 19, 2026, from [Link]

-

PubMed. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Retrieved January 19, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 19, 2026, from [Link]

-

MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]

-

LibreTexts Chemistry. (2025). 14.2: Acquiring a NMR Spectrum. Retrieved January 19, 2026, from [Link]

-

University of Alabama. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 19, 2026, from [Link]

-

PubMed. (2012). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 19, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

MDPI. (2003). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved January 19, 2026, from [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. PubChemLite - this compound (C13H12N2O3) [pubchemlite.lcsb.uni.lu]

- 3. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. tandfonline.com [tandfonline.com]

- 13. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Solubility of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility of methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to offer insights into the principles governing solubility and to provide a robust experimental framework for its determination.

Introduction: The Significance of Solubility

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of such a compound is a critical physicochemical parameter that dictates its utility in various applications. In the realm of drug development, poor solubility can hinder formulation, leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Therefore, a thorough understanding and precise measurement of its solubility in a range of common organic solvents are paramount during the early stages of research and development.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound offers several clues to its potential solubility. The molecule possesses a pyridine ring, an aminophenoxy group, and a methyl ester. These functional groups contribute to its overall polarity and hydrogen bonding capabilities, which are key determinants of solubility.

-

Polarity: The presence of nitrogen and oxygen atoms, along with the aromatic systems, imparts a degree of polarity to the molecule. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.[3][4][5]

-

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen in the pyridine ring, the ether oxygen, and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Aromatic Stacking: The two aromatic rings (pyridine and benzene) can engage in π-π stacking interactions, which may influence crystal lattice energy and, consequently, solubility.

Based on these features, a graduated solubility across the spectrum of common organic solvents can be anticipated. High solubility is expected in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like methanol and ethanol). Moderate solubility might be observed in solvents of intermediate polarity (such as acetone and ethyl acetate). In contrast, low solubility is predicted for non-polar solvents like hexane and toluene.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, qualitative information for structurally related compounds provides a useful starting point. For instance, the related compound methyl 4-aminopyridine-2-carboxylate is reported to be soluble in ethanol, ether, and chloroform, and slightly soluble in water.[6] Another source suggests that methyl 4-aminopyridine-2-carboxylate has moderate solubility in methanol and ethanol.[7]

To facilitate direct application by researchers, the following table is provided as a template to be populated with experimentally determined solubility data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Toluene | Non-Polar | 25 | ||

| Hexane | Non-Polar | 25 |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] This protocol is consistent with guidelines from the International Council for Harmonisation (ICH) for solubility studies in drug development.[8][9][10]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the standard and sample solutions using a validated analytical method to determine the concentration of the compound in the saturated solution.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/L using the concentration determined from the analysis and the dilution factor.

-

The molar solubility can be calculated using the molecular weight of the compound.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Key Factors Influencing Solubility

Several factors beyond the choice of solvent can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][11] It is crucial to control and report the temperature at which solubility is measured.

-

pH: The presence of the basic amino group and the pyridine nitrogen means that the solubility of this compound can be pH-dependent in aqueous or partially aqueous systems. In acidic conditions, these groups can be protonated, forming more soluble salts.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, different solubility. The thermodynamically most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility studies.

-

Particle Size: While particle size does not affect the equilibrium solubility, it can influence the rate of dissolution.[2] Smaller particles have a larger surface area, leading to faster dissolution.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the reliable data needed to advance their work in drug development and other scientific disciplines. The provided methodology ensures that the generated solubility data is accurate, reproducible, and suitable for regulatory submissions and further formulation development.

References

- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Pharmaguideline. (n.d.).

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- StatPearls - NCBI Bookshelf. (2023, July 17). Biochemistry, Dissolution and Solubility.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ACS Publications. (2019, December 17).

- Zhishang Chemical. (n.d.).

- European Medicines Agency (EMA). (2020, February 10).

- ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.

- PubMed. (n.d.).